molecular formula C24H15I3 B12619477 1,2,4-Tris(4-iodophenyl)benzene CAS No. 918342-67-3

1,2,4-Tris(4-iodophenyl)benzene

Cat. No.: B12619477
CAS No.: 918342-67-3
M. Wt: 684.1 g/mol
InChI Key: CPWGUVADFCKPAO-UHFFFAOYSA-N
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Description

1,2,4-Tris(4-iodophenyl)benzene is an organic compound characterized by a benzene core substituted with three iodophenyl groups at the 1, 2, and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4-Tris(4-iodophenyl)benzene can be synthesized through the iodination of 1,2,4-triphenylbenzene. The iodination process typically involves the use of hypervalent iodine reagents such as [bis(trifluoroacetoxy)iodo]benzene (PIFA) in the presence of iodine and chloroform at room temperature . This method avoids the use of strong acids or potentially explosive reagents, making it a safer and more efficient approach.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as batch processing and continuous flow techniques, can be applied. These methods would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Tris(4-iodophenyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex aromatic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

    Cross-Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1,2,4-Tris(4-azidophenyl)benzene, while a Suzuki-Miyaura coupling reaction could produce a variety of biaryl compounds.

Scientific Research Applications

1,2,4-Tris(4-iodophenyl)benzene has several applications in scientific research:

Comparison with Similar Compounds

1,2,4-Tris(4-iodophenyl)benzene can be compared with other similar compounds, such as:

These comparisons highlight the unique structural and chemical properties of this compound, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

918342-67-3

Molecular Formula

C24H15I3

Molecular Weight

684.1 g/mol

IUPAC Name

1,2,4-tris(4-iodophenyl)benzene

InChI

InChI=1S/C24H15I3/c25-20-8-1-16(2-9-20)19-7-14-23(17-3-10-21(26)11-4-17)24(15-19)18-5-12-22(27)13-6-18/h1-15H

InChI Key

CPWGUVADFCKPAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)C3=CC=C(C=C3)I)C4=CC=C(C=C4)I)I

Origin of Product

United States

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